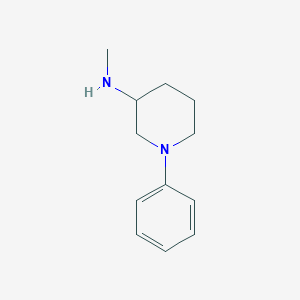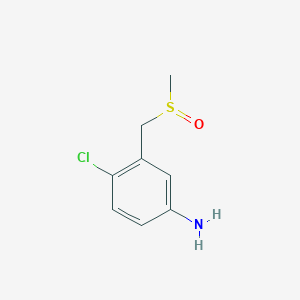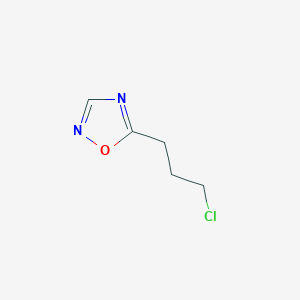
5-(3-Chloropropyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
“5-(3-Chloropropyl)-1,2,4-oxadiazole” is likely a compound that contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The “5-(3-Chloropropyl)” part suggests that a 3-chloropropyl group is attached to the 5th position of this ring .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of an oxadiazole ring attached to a 3-chloropropyl group . The exact structure would depend on the specific arrangement and bonding of these groups .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reactants present . The compound could potentially undergo various reactions such as substitution, addition, or elimination, given the presence of the reactive chloropropyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. These could include properties such as solubility, boiling point, and reactivity.
Applications De Recherche Scientifique
Anticancer Potential
5-(3-Chloropropyl)-1,2,4-oxadiazole derivatives have shown promise as potential anticancer agents. In particular, compounds in this class, such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, have demonstrated activity against breast and colorectal cancer cell lines by inducing apoptosis. Additionally, they have been found to arrest cancer cells in specific phases, leading to apoptosis induction, thus highlighting their potential as therapeutic agents in oncology (Zhang et al., 2005).
Luminescence Properties
The synthesis of new derivatives of 1,2,4-oxadiazole, including this compound, has revealed their significant luminescence properties. These compounds are noted for their good photoluminescence quantum yields, making them potentially useful in materials science, particularly in the development of new luminescent materials (Parra et al., 2006).
Anti-inflammatory and Antithrombotic Properties
Some derivatives of 1,2,4-oxadiazole, like those incorporating a 5-(3-Chloropropyl) structure, have demonstrated notable anti-inflammatory and antithrombotic effects. In vivo studies have shown significant roles in reducing inflammation and enhancing clotting time, making these compounds potential candidates for pharmaceutical development in the treatment of related conditions (Basra et al., 2019).
Medicinal Chemistry Applications
The broader class of 1,2,4-oxadiazoles, including the 5-(3-Chloropropyl) variant, has been explored in medicinal chemistry for various purposes. These compounds have been synthesized and tested for diverse applications, ranging from diuretics to herbicides, indicating their versatility and potential in different therapeutic areas (Vikrishchuk et al., 1995).
Corrosion Inhibition
Oxadiazole derivatives, including those with the 5-(3-Chloropropyl) moiety, have been studied for their potential as corrosion inhibitors. Their effectiveness in preventing metal dissolution in acidic environments demonstrates their utility in industrial applications, particularly in protecting metals from corrosion (Kalia et al., 2020).
Antimicrobial Properties
Research has also highlighted the antimicrobial properties of 1,2,4-oxadiazole derivatives. These compounds have been synthesized and tested for their efficacy against various bacterial strains, showing potential for use in developing new antibacterial agents (Rai et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(3-chloropropyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c6-3-1-2-5-7-4-8-9-5/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSOMCDAPVQZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=N1)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



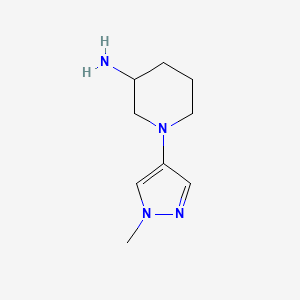

![3-[(Oxane-4-sulfinyl)methyl]aniline](/img/structure/B1423042.png)
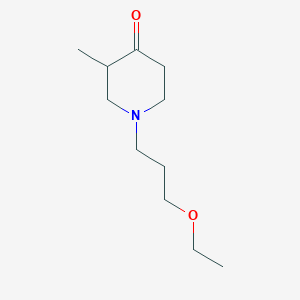



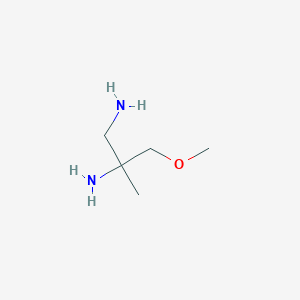

![3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1423050.png)

